molecular formula C8H3F5O B13601904 2,2-Difluoro-1-(2,4,6-trifluorophenyl)ethan-1-one

2,2-Difluoro-1-(2,4,6-trifluorophenyl)ethan-1-one

Cat. No.: B13601904
M. Wt: 210.10 g/mol
InChI Key: KIHCGCZJRBASJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-1-(2,4,6-trifluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H3F5O. It is a ketone derivative characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2,2-Difluoro-1-(2,4,6-trifluorophenyl)ethan-1-one can be achieved through several methods:

Industrial production methods may involve optimization of these synthetic routes to improve yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2,2-Difluoro-1-(2,4,6-trifluorophenyl)ethan-1-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(2,4,6-trifluorophenyl)ethan-1-one in chemical reactions involves the electron-withdrawing effects of the fluorine atoms, which influence the reactivity of the ketone group. This effect can stabilize transition states and intermediates, facilitating various reactions such as nucleophilic substitution and reduction . The molecular targets and pathways involved in its biological activity are still under investigation, with studies focusing on its interactions with enzymes and receptors .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H3F5O

Molecular Weight

210.10 g/mol

IUPAC Name

2,2-difluoro-1-(2,4,6-trifluorophenyl)ethanone

InChI

InChI=1S/C8H3F5O/c9-3-1-4(10)6(5(11)2-3)7(14)8(12)13/h1-2,8H

InChI Key

KIHCGCZJRBASJE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)C(F)F)F)F

Origin of Product

United States

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